5-Bromo-4-methoxynicotinaldehyde CAS number and molecular weight
5-Bromo-4-methoxynicotinaldehyde CAS number and molecular weight
An In-depth Technical Guide to 5-Bromo-4-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-Bromo-4-methoxynicotinaldehyde, a key building block in medicinal chemistry and organic synthesis. We will delve into its chemical properties, synthesis, and applications, with a focus on providing practical insights for laboratory use.
Core Compound Identification
-
Chemical Name: 5-Bromo-4-methoxynicotinaldehyde
-
Synonyms: 5-Bromo-4-methoxy-3-pyridinecarboxaldehyde
-
Molecular Formula: C₇H₆BrNO₂[1]
Physicochemical Properties
A summary of the key quantitative data for 5-Bromo-4-methoxynicotinaldehyde is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 216.03 g/mol | [1][2] |
| Purity | Typically ≥98% | [1][3] |
| Appearance | Off-white to yellow solid | |
| Solubility | Soluble in methanol, ethanol, and chlorinated solvents |
Synthesis and Mechanism
The synthesis of 5-Bromo-4-methoxynicotinaldehyde is a multi-step process that requires careful control of reaction conditions. The most common route involves the bromination and subsequent formylation of a pyridine derivative.
Synthetic Workflow
Caption: Synthetic pathway for 5-Bromo-4-methoxynicotinaldehyde.
Detailed Experimental Protocol: Synthesis of 5-Bromo-4-methoxynicotinaldehyde
This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.
Step 1: Esterification of 4-Hydroxynicotinic Acid
-
Suspend 4-hydroxynicotinic acid in methanol.
-
Add concentrated sulfuric acid dropwise at 0 °C.
-
Reflux the mixture for 12-18 hours.
-
Cool to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-hydroxynicotinate.
Causality behind Experimental Choices: The esterification reaction is acid-catalyzed. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Refluxing provides the necessary activation energy for the reaction to proceed to completion.
Step 2: Bromination of Methyl 4-hydroxynicotinate
-
Dissolve methyl 4-hydroxynicotinate in glacial acetic acid.
-
Add a solution of bromine in acetic acid dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Pour the mixture into ice water and collect the precipitate by filtration.
-
Wash the solid with water and dry under vacuum to obtain methyl 5-bromo-4-hydroxynicotinate.
Causality behind Experimental Choices: The pyridine ring is activated towards electrophilic substitution by the hydroxyl group at the 4-position. Acetic acid serves as a polar protic solvent that can solvate the ions formed during the reaction. The electron-donating hydroxyl group directs the incoming electrophile (bromine) to the ortho and para positions. In this case, bromination occurs at the 5-position.
Step 3: Methylation of Methyl 5-bromo-4-hydroxynicotinate
-
Suspend methyl 5-bromo-4-hydroxynicotinate and potassium carbonate in acetone.
-
Add methyl iodide and reflux the mixture for 8-12 hours.
-
Filter off the potassium carbonate and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield methyl 5-bromo-4-methoxynicotinate.
Causality behind Experimental Choices: This is a classic Williamson ether synthesis. Potassium carbonate is a weak base that deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. The phenoxide then attacks the electrophilic methyl iodide in an SN2 reaction to form the methoxy group. Acetone is a suitable polar aprotic solvent for this reaction.
Step 4: Hydrolysis of Methyl 5-bromo-4-methoxynicotinate
-
Dissolve methyl 5-bromo-4-methoxynicotinate in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide and stir at room temperature for 2-4 hours.
-
Acidify the reaction mixture with 1N HCl.
-
Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to give 5-bromo-4-methoxynicotinic acid.[4]
Causality behind Experimental Choices: Lithium hydroxide is a strong base that saponifies the ester to the corresponding carboxylic acid. THF is used as a co-solvent to ensure the solubility of the starting material. Acidification is necessary to protonate the carboxylate salt and isolate the carboxylic acid.
Step 5: Reduction of 5-Bromo-4-methoxynicotinic acid
-
Dissolve 5-bromo-4-methoxynicotinic acid in anhydrous THF and cool to -78 °C.
-
Add diisobutylaluminium hydride (DIBAL-H) dropwise.
-
Stir the reaction for 1-2 hours at -78 °C.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify by column chromatography to obtain 5-Bromo-4-methoxynicotinaldehyde.
Causality behind Experimental Choices: DIBAL-H is a powerful and selective reducing agent that can reduce carboxylic acids to aldehydes at low temperatures. The low temperature (-78 °C) is crucial to prevent over-reduction to the corresponding alcohol. The reaction is quenched with methanol and water to destroy any excess DIBAL-H.
Applications in Drug Discovery and Organic Synthesis
5-Bromo-4-methoxynicotinaldehyde is a versatile intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of three key functional groups: the aldehyde, the bromo group, and the methoxy-substituted pyridine ring.
Key Reactions and Transformations
Caption: Key synthetic transformations of 5-Bromo-4-methoxynicotinaldehyde.
-
Reductive Amination: The aldehyde group can be readily converted to a wide range of secondary and tertiary amines through reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride. This is a cornerstone reaction for introducing diversity in drug discovery programs.
-
Wittig Reaction: The aldehyde can undergo a Wittig reaction with phosphorus ylides to form various alkene derivatives. This allows for the extension of the carbon skeleton and the introduction of new functional groups.
-
Suzuki Coupling: The bromo substituent on the pyridine ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This enables the introduction of a wide array of aryl and heteroaryl groups at the 5-position, significantly expanding the accessible chemical space.
Safety and Handling
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Always handle 5-Bromo-4-methoxynicotinaldehyde in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
5-Bromo-4-methoxynicotinaldehyde is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, making it an important intermediate for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.
References
- Vertex AI Search. (n.d.). 5-Bromo-4-methoxynicotinaldehyde, min 98%, 250 mg.
- Angene Spain. (n.d.). 5-Bromo-4-methoxynicotinaldehyde.
- Xi'an Function Material Group Co., Ltd. (n.d.). 5-Bromo-4-methoxynicotinaldehyde.
- BLD Pharm. (n.d.). 5-Bromo-4-methoxynicotinic acid.
